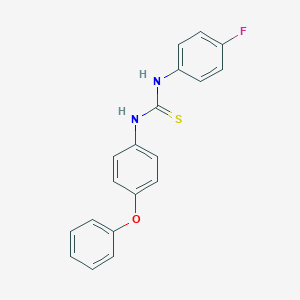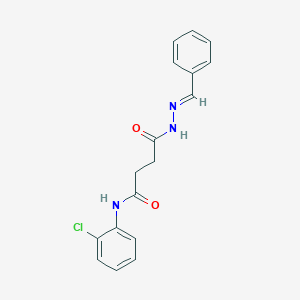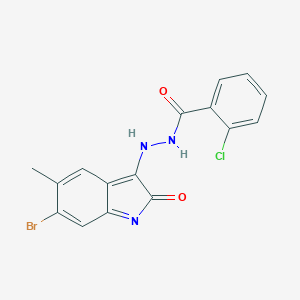![molecular formula C22H24N2O6 B323605 ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B323605.png)
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H24N2O6. This compound is characterized by its intricate structure, which includes ethoxycarbonyl and anilino groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 4-(ethoxycarbonyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({2-[(2-{[4-(ethoxycarbonyl)anilino]carbonyl}phenyl)disulfanyl]benzoyl}amino)benzoate
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
Uniqueness
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-ethoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-21(27)15-5-9-17(10-6-15)23-19(25)13-14-20(26)24-18-11-7-16(8-12-18)22(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SYTMPRAZVPDNFP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B323524.png)
![N-[(2-bromophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B323525.png)
![5,5-dimethyl-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B323530.png)

![3-chloro-N-[methyl(phenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B323534.png)
![3-phenyl-N-{2-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B323535.png)
![3-phenyl-N-(4-{4-[(3-phenylpropanoyl)amino]benzyl}phenyl)propanamide](/img/structure/B323536.png)
![(6E)-6-[[4-(azepan-1-ylsulfonyl)anilino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B323541.png)
![4-(1-azepanylsulfonyl)-N-[(3-methyl-2-thienyl)methylene]aniline](/img/structure/B323542.png)
![4-(1-azepanylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B323543.png)


